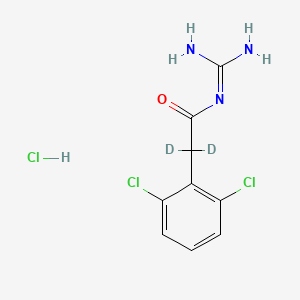![molecular formula C20H27NO4 B12301722 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-méthyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phényl-3-propanoyloxypropanoate est un composé organique complexe avec une structure bicyclique unique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (8-méthyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phényl-3-propanoyloxypropanoate implique généralement plusieurs étapes, en commençant par la préparation du noyau bicyclique. Cela peut être réalisé par une série de réactions de cyclisation, suivies de l'introduction des groupes phényle et propanoyloxypropanoate. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela inclut l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir que le composé répond aux normes requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
(8-méthyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phényl-3-propanoyloxypropanoate peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent:
Agents oxydants: Permanganate de potassium, trioxyde de chrome.
Agents réducteurs: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles: Halogènes, amines, alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
(8-méthyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phényl-3-propanoyloxypropanoate a un large éventail d'applications en recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique et la liaison des récepteurs.
Médecine: Investigué pour ses effets thérapeutiques potentiels, tels que les propriétés analgésiques ou anti-inflammatoires.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (8-méthyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phényl-3-propanoyloxypropanoate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Cette interaction peut entraîner divers effets biochimiques, notamment la modulation des voies de signalisation et l'inhibition d'enzymes spécifiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biochemical effects, including the modulation of signaling pathways and the inhibition of specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à (8-méthyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phényl-3-propanoyloxypropanoate comprennent:
Unicité
Ce qui distingue (8-méthyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phényl-3-propanoyloxypropanoate de ces composés similaires est sa structure bicyclique unique et les groupes fonctionnels spécifiques qui y sont attachés. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H27NO4 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate |
InChI |
InChI=1S/C20H27NO4/c1-3-19(22)24-13-18(14-7-5-4-6-8-14)20(23)25-17-11-15-9-10-16(12-17)21(15)2/h4-8,15-18H,3,9-13H2,1-2H3 |
Clé InChI |
WGQOUDPBYNQAPB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)

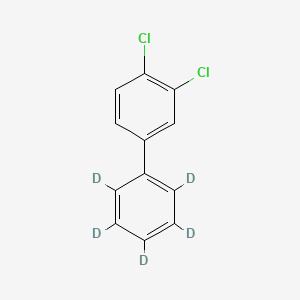
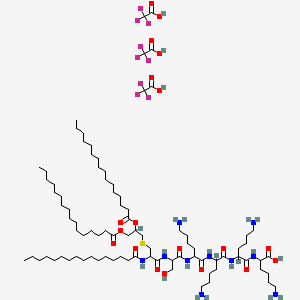
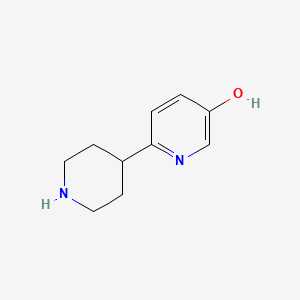
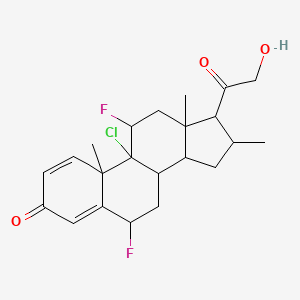
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
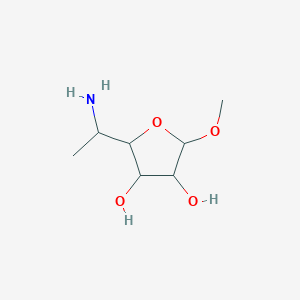

![methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
